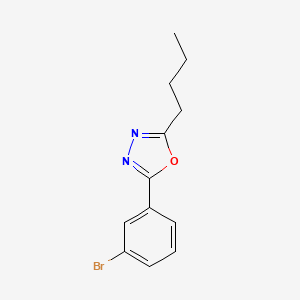

2-(3-Bromophenyl)-5-butyl-1,3,4-oxadiazole

Vue d'ensemble

Description

2-(3-Bromophenyl)-5-butyl-1,3,4-oxadiazole is an organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring

Mécanisme D'action

Target of Action

Similar compounds have been found to interact with various proteins and enzymes in the body .

Mode of Action

The exact mode of action of 2-(3-Bromophenyl)-5-butyl-1,3,4-oxadiazole is not fully understood. It is likely that the compound interacts with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and ionic interactions. These interactions can lead to changes in the conformation and function of the target proteins, thereby altering their activity .

Biochemical Pathways

Similar compounds have been found to affect various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression .

Pharmacokinetics

They are metabolized by various enzymes in the liver and excreted in the urine .

Result of Action

Similar compounds have been found to have various effects, including changes in cell signaling, alterations in gene expression, and effects on cell growth and proliferation .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromophenyl)-5-butyl-1,3,4-oxadiazole typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. One common method includes the reaction of 3-bromobenzohydrazide with butyric acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is carried out under reflux conditions, leading to the formation of the oxadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly.

Analyse Des Réactions Chimiques

Types of Reactions

2-(3-Bromophenyl)-5-butyl-1,3,4-oxadiazole undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The oxadiazole ring can participate in oxidation and reduction reactions, leading to the formation of different derivatives.

Coupling Reactions: The compound can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.

Common Reagents and Conditions

Substitution Reactions: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents (e.g., dimethylformamide) are commonly used.

Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) can be employed.

Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted phenyl derivatives, while coupling reactions can produce biaryl compounds with extended conjugation.

Applications De Recherche Scientifique

2-(3-Bromophenyl)-5-butyl-1,3,4-oxadiazole has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules and materials, such as polymers and liquid crystals.

Biology: The compound’s derivatives have shown potential as antimicrobial and anticancer agents, making it a subject of interest in medicinal chemistry.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

Industry: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Comparaison Avec Des Composés Similaires

Similar Compounds

2-(3-Bromophenyl)-1,3,4-oxadiazole: Lacks the butyl chain, which may affect its solubility and reactivity.

2-(4-Bromophenyl)-5-butyl-1,3,4-oxadiazole: The bromine atom is positioned differently on the phenyl ring, potentially altering its chemical properties.

2-(3-Chlorophenyl)-5-butyl-1,3,4-oxadiazole: Substitution of bromine with chlorine can influence the compound’s reactivity and biological activity.

Uniqueness

2-(3-Bromophenyl)-5-butyl-1,3,4-oxadiazole is unique due to the specific combination of the bromophenyl group and the butyl chain, which imparts distinct chemical and physical properties. These features make it a versatile compound for various applications in research and industry.

Activité Biologique

2-(3-Bromophenyl)-5-butyl-1,3,4-oxadiazole is a compound belonging to the oxadiazole family, which has garnered attention for its diverse biological activities. This article explores its biological activity, focusing on its anticancer properties, antioxidant capabilities, and other pharmacological effects.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a bromophenyl group and a butyl side chain, contributing to its unique biological properties.

Biological Activity Overview

Oxadiazoles are known for their wide range of biological activities, including:

- Anticancer

- Antioxidant

- Antimicrobial

- Neuroprotective

Anticancer Activity

Research indicates that oxadiazole derivatives exhibit significant anticancer activity. For instance, studies have shown that compounds similar to this compound possess cytotoxic effects against various cancer cell lines.

Table 1: Cytotoxic Activity Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 (breast cancer) | 15.63 |

| HeLa (cervical cancer) | 20.45 | |

| A549 (lung cancer) | 18.75 |

The IC50 values indicate the concentration required to inhibit cell growth by 50%. These values suggest that the compound has a promising potential as an anticancer agent.

The mechanism through which this compound exerts its anticancer effects may involve the induction of apoptosis in cancer cells. Flow cytometry assays have shown that this compound can activate apoptotic pathways in MCF-7 cells by increasing the expression of pro-apoptotic proteins like p53 and caspase-3 .

Antioxidant Activity

Oxadiazole derivatives also exhibit antioxidant properties. The ability to scavenge free radicals is crucial for protecting cells from oxidative stress.

Table 2: Antioxidant Activity Assessment

| Compound | FRAP Value | DPPH IC50 (µg/mL) |

|---|---|---|

| This compound | 2207.25 | 15.79 |

The results indicate that this compound exhibits significant antioxidant capacity comparable to ascorbic acid. Such properties suggest potential applications in preventing oxidative damage in various diseases.

Other Biological Activities

In addition to its anticancer and antioxidant activities, studies have suggested that oxadiazole derivatives possess antimicrobial and neuroprotective properties. For example:

- Antimicrobial : Some derivatives have shown activity against bacterial strains and fungi.

- Neuroprotective : Compounds in this class may protect neurons from damage due to oxidative stress or excitotoxicity .

Case Studies

Several studies have explored the biological activities of oxadiazoles:

- Study on Anticancer Activity : A recent study investigated various oxadiazole derivatives for their cytotoxic effects on different cancer cell lines. The results indicated that modifications in the oxadiazole structure could enhance anticancer potency .

- Antioxidant Evaluation : Another research focused on evaluating the antioxidant capabilities of several oxadiazole derivatives using FRAP and DPPH assays. The findings highlighted the significant potential of these compounds as antioxidants .

Propriétés

IUPAC Name |

2-(3-bromophenyl)-5-butyl-1,3,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13BrN2O/c1-2-3-7-11-14-15-12(16-11)9-5-4-6-10(13)8-9/h4-6,8H,2-3,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHTQDKHZZYNJKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=NN=C(O1)C2=CC(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60650328 | |

| Record name | 2-(3-Bromophenyl)-5-butyl-1,3,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60650328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

957065-94-0 | |

| Record name | 2-(3-Bromophenyl)-5-butyl-1,3,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60650328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.